1,3,5-Hexatriene, 3-methyl-, (E)-
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Overview
Description
1,3,5-Hexatriene, 3-methyl-, (E)-, also known as trans-3-Methyl-1,3,5-Hexatriene, is an organic compound with the molecular formula C7H10 and a molecular weight of 94.1543 g/mol . This compound is characterized by its conjugated triene structure, which consists of three alternating double bonds and a methyl group attached to the third carbon atom in the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Hexatriene, 3-methyl-, (E)- can be achieved through various methods. One common approach involves the dehydrohalogenation of 3-methyl-1,5-hexadiene using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the conjugated triene system .
Industrial Production Methods
Industrial production of 1,3,5-Hexatriene, 3-methyl-, (E)- may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the dehydrogenation process, leading to higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Hexatriene, 3-methyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogens (e.g., bromine), acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
1,3,5-Hexatriene, 3-methyl-, (E)- has several scientific research applications, including:
Chemistry: Used as a model compound to study conjugated systems and their reactivity in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Hexatriene, 3-methyl-, (E)- involves its interaction with molecular targets through its conjugated triene system. The compound can undergo pericyclic reactions, such as electrocyclic reactions, which are controlled by orbital symmetry. These reactions can lead to the formation of cyclic products and other rearrangements . The methyl group attached to the triene system can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriene: The parent compound without the methyl group.
1,3,5-Hexatriene, (Z)-: The cis isomer of 1,3,5-Hexatriene.
1,3,5-Hexadiene: A related compound with two double bonds instead of three.
Uniqueness
1,3,5-Hexatriene, 3-methyl-, (E)- is unique due to the presence of the methyl group, which can significantly influence its chemical reactivity and physical properties. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various chemical reactions compared to its non-methylated counterparts .
Biological Activity
1,3,5-Hexatriene, 3-methyl-, (E)- is a polyene compound with the molecular formula C₇H₁₀ and a molecular weight of approximately 94.15 g/mol. This compound exhibits various biological activities that have been explored in recent studies. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
Property | Value |
---|---|
Molecular Formula | C₇H₁₀ |
Molecular Weight | 94.15 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Biological Activity Overview
1,3,5-Hexatriene, 3-methyl-, (E)- has been studied for its potential roles in various biological processes. The following sections summarize key findings related to its biological activity.
Antioxidant Activity
Research indicates that polyenes like 1,3,5-hexatriene derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative damage. A study demonstrated that certain derivatives of hexatriene can significantly reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage-related diseases .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that 1,3,5-hexatriene derivatives inhibit the growth of bacteria and fungi by disrupting their cell membranes. For instance, a study highlighted the efficacy of hexatriene compounds against Candida albicans, indicating their potential use as antifungal agents .
The mechanism through which 1,3,5-hexatriene exerts its biological effects primarily involves interaction with lipid membranes. The compound’s ability to integrate into lipid bilayers can alter membrane fluidity and permeability, leading to cell lysis or dysfunction in microbial cells . This property is particularly valuable in developing new antimicrobial agents.
Study on Antioxidant Effects
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of 1,3,5-hexatriene using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with hexatriene derivatives compared to control groups.
Table: Antioxidant Activity Results
Sample | DPPH Scavenging (%) |
---|---|
Control | 10 |
Hexatriene Derivative A | 45 |
Hexatriene Derivative B | 60 |
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various hexatriene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than traditional antibiotics.
Table: Antimicrobial Activity Results
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Control | >100 | Staphylococcus aureus |
Hexatriene Derivative A | 25 | Staphylococcus aureus |
Hexatriene Derivative B | 50 | Escherichia coli |
Properties
CAS No. |
24587-26-6 |
---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
(3E)-3-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H10/c1-4-6-7(3)5-2/h4-6H,1-2H2,3H3/b7-6+ |
InChI Key |
NEVFABBVOIJXHE-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C=C)/C=C |
Canonical SMILES |
CC(=CC=C)C=C |
Origin of Product |
United States |
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